

An In-depth Technical Guide to Tris(2-benzimidazolylmethyl)amine Derivatives and Analogues

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Compound of Interest

Compound Name: *Tris(2-benzimidazolylmethyl)amine*

Cat. No.: *B1330919*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tris(2-benzimidazolylmethyl)amine** (TBMA) and its derivatives and analogues, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key cellular processes.

Core Compound Profile: Tris(2-benzimidazolylmethyl)amine (TBMA)

Tris(2-benzimidazolylmethyl)amine, a tripodal tetradentate ligand, is a versatile scaffold in coordination chemistry and has garnered significant interest for its potential applications in medicinal chemistry and materials science. Its unique three-dimensional structure and the presence of multiple nitrogen donor atoms allow for the formation of stable complexes with a variety of metal ions. These metal complexes, as well as the ligand itself and its organic derivatives, have been explored for a range of biological activities.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₁ N ₇	[1]
Molecular Weight	407.47 g/mol	[1]
CAS Number	64019-57-4	[1]
Appearance	White to almost white crystal powder	[2]
Melting Point	277-281 °C	[3]
Purity	≥ 96% (HPLC)	[2]

Synthesis of TBMA and Derivatives

The synthesis of the core TBMA scaffold and its derivatives is a critical aspect of exploring their structure-activity relationships.

Experimental Protocol: Synthesis of Tris(2-benzimidazolylmethyl)amine (TBMA)

This protocol is adapted from the direct condensation of o-phenylenediamine with nitrilotriacetic acid[3].

Materials:

- Nitrilotriacetic acid (NTA)
- o-Phenylenediamine
- Methanol
- Mortar and pestle
- 250 mL single-neck round-bottom flask
- Oil bath

- Reflux apparatus

Procedure:

- In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to create a homogeneous solid mixture[3].
- Transfer the mixture to a 250 mL single-neck round-bottom flask[3].
- Heat the flask in an oil bath at 190–200 °C for 1 hour[3].
- Allow the reaction mixture to cool to room temperature, then crush the resulting solid[3].
- Transfer the crushed solid to a reflux apparatus with methanol and reflux for 6 hours. This step extracts the TBMA, leaving unreacted NTA as a solid[3].
- Filter the methanolic solution to remove the unreacted NTA[3].
- Evaporate the methanol from the filtrate to obtain a white-pink powder[3].
- Wash the powder with hot water four times to remove any unreacted o-phenylenediamine[3].
- Dry the final product, **Tris(2-benzimidazolylmethyl)amine**.

Experimental Protocol: Synthesis of N-Substituted Benzimidazole Derivatives

This general protocol outlines the N-alkylation or N-arylation of a benzimidazole core, which can be adapted for the modification of the TBMA scaffold.

Materials:

- 2-Substituted-benzimidazole (e.g., TBMA)
- Alkyl or Aryl halide (e.g., benzyl chloride)
- Sodium hydride (NaH)

- Tetrahydrofuran (THF)

Procedure:

- In a reaction vessel, dissolve the 2-substituted-benzimidazole (0.02 mol) in THF.
- Add a small quantity of sodium hydride (2 g) to the solution.
- Add the alkyl or aryl halide (0.02 mol) to the reaction mixture.
- Stir the reaction mixture at 40 °C for 8-12 hours.
- Remove the excess solvent by distillation.
- Wash the crude product with water and then extract with ethyl acetate.
- Recrystallize the product from a mixture of water and ethanol to obtain the purified N-substituted benzimidazole derivative.

Biological Activities and Quantitative Data

Derivatives of TBMA have shown promise in various therapeutic areas, most notably as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Anticancer Activity

The cytotoxic effects of various benzimidazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) is a key metric for quantifying the potency of these compounds.

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
Zinc(II) complex with bis-benzimidazole derivative (Complex 2)	MCF-7 (Breast)	2.9	[1]
Quinazoline-benzimidazole hybrid (Compound 11)	Colon Cancer Cell Lines	0.34	[4]
Quinazoline-benzimidazole hybrid (Compound 11)	Prostate Cancer Cell Lines	0.31	[4]
Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10)	MDA-MB-231 (Breast)	0.33 (EGFR inhibition)	[5]
Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13)	MDA-MB-231 (Breast)	0.38 (EGFR inhibition)	[5]
Bromo-derivative of benzimidazole (Compound 5)	MCF-7 (Breast)	17.8 μg/mL	[6]
Bromo-derivative of benzimidazole (Compound 5)	DU-145 (Prostate)	10.2 μg/mL	[6]
Bromo-derivative of benzimidazole (Compound 5)	H69AR (Lung)	49.9 μg/mL	[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

- Target cancer cell line
- Complete cell culture medium
- TBMA derivative stock solution (dissolved in DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate overnight to allow for cell attachment[7].
- Compound Treatment: Prepare serial dilutions of the TBMA derivative in complete culture medium. Replace the existing medium with 100 μ L of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells)[8].
- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator[8].
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light[8].
- Formazan Solubilization: Carefully remove the medium and add 100-150 μ L of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution[8][9].

- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction[9].
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

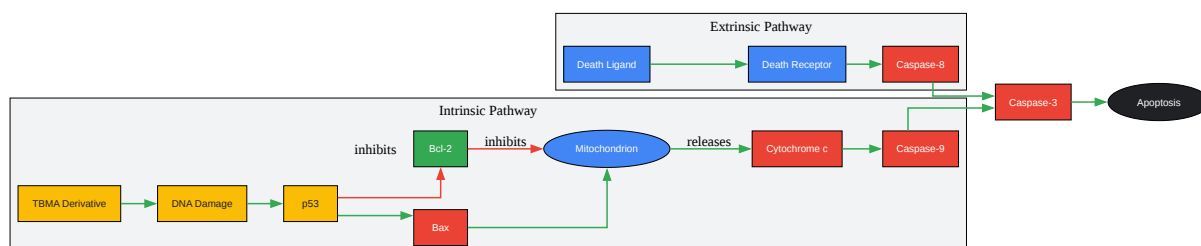
TBMA derivatives and their metal complexes can induce cancer cell death through the modulation of key signaling pathways, primarily apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. The process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

- **Extrinsic Pathway:** This pathway is activated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of caspase-8[10].
- **Intrinsic Pathway:** This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9[11]. Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell.

Some benzimidazole derivatives have been shown to induce apoptosis by triggering DNA damage, which leads to the phosphorylation of p53[1]. Activated p53 can then upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of the intrinsic apoptotic pathway.



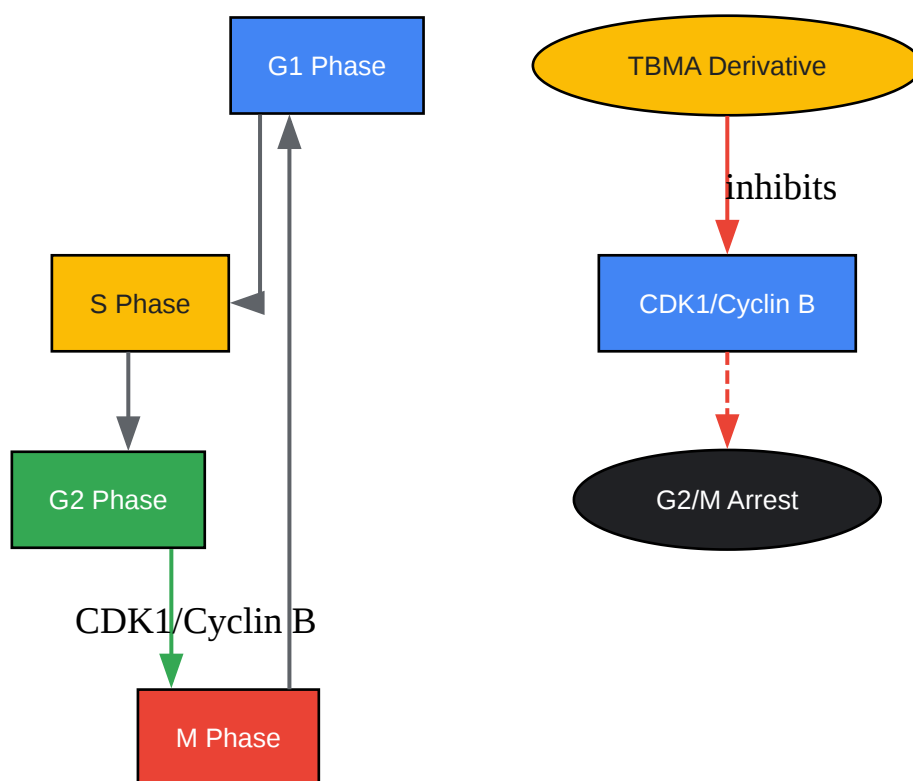
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Caption: Apoptosis signaling pathways induced by TBMA derivatives.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Some anticancer agents work by inducing cell cycle arrest, preventing cancer cells from proliferating. Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and their cyclin partners. Benzimidazole derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M[6]. This is often achieved by inhibiting the activity of specific CDK-cyclin complexes.

For instance, inhibition of CDK1/Cyclin B, which is crucial for the G2/M transition, can lead to G2/M arrest. Some benzimidazole derivatives have been found to increase the cell population in the G2/M phase[6].



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Caption: Cell cycle arrest at the G2/M phase induced by TBMA derivatives.

Applications in Fluorescence Sensing

The rigid, conjugated structure of the benzimidazole moiety makes TBMA and its derivatives suitable for applications as fluorescent sensors. They can be designed to exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions.

Experimental Protocol: Fluorescence Titration for Metal Ion Sensing

This protocol outlines a general procedure for evaluating the metal ion sensing capabilities of a TBMA derivative using fluorescence spectroscopy.

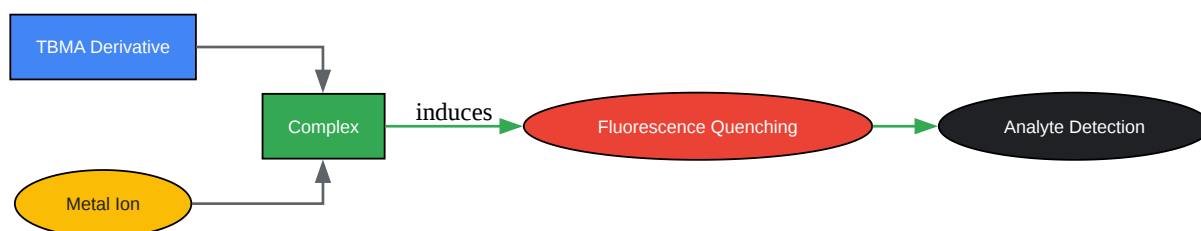
Materials:

- TBMA derivative stock solution (in a suitable solvent like DMF or methanol)

- Aqueous solutions of various metal salts (e.g., chlorides or nitrates)
- Buffer solution (e.g., Tris-HCl)
- Fluorometer

Procedure:

- Preparation of Solutions: Prepare a stock solution of the TBMA derivative and dilute it to a working concentration (e.g., 0.7 $\mu\text{mol/L}$) in a suitable solvent system (e.g., DMF with 5% water v/v)[12]. Prepare stock solutions of the metal ions to be tested.
- Selectivity Experiment: To a solution of the TBMA derivative, add two equivalents of each metal ion solution. Record the fluorescence emission spectrum after a set incubation time (e.g., 30 minutes)[12].
- Titration Experiment: To a solution of the TBMA derivative, incrementally add small aliquots of the metal ion solution of interest. After each addition, record the fluorescence emission spectrum[12].
- Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. From this plot, the binding stoichiometry (e.g., using a Job's plot) and the binding constant can be determined. The limit of detection (LOD) can also be calculated from the titration data[12].



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